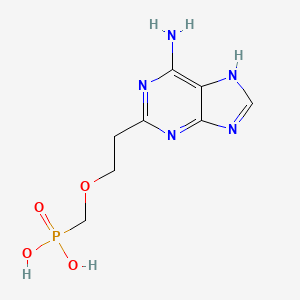

2-(Phosphonomethoxy)ethyladenine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N5O4P |

|---|---|

Molecular Weight |

273.19 g/mol |

IUPAC Name |

2-(6-amino-7H-purin-2-yl)ethoxymethylphosphonic acid |

InChI |

InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-6)13-5(12-7)1-2-17-4-18(14,15)16/h3H,1-2,4H2,(H2,14,15,16)(H3,9,10,11,12,13) |

InChI Key |

SRAQADSPYOXWIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)CCOCP(=O)(O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 2 Phosphonomethoxy Ethyladenine

Established Synthetic Pathways for 2-(Phosphonomethoxy)ethyladenine

The primary method for synthesizing PMEA and other N-2-(phosphonomethoxy)ethyl (PME) derivatives involves the base-catalyzed condensation of a purine (B94841) or pyrimidine (B1678525) base with a suitable synthetic precursor. This precursor contains the entire aliphatic side chain, including the phosphonomethyl group and a leaving group, typically a tosyl or halogen.

Specifically for PMEA, the synthesis often starts with dialkyl (diethyl or diisopropyl) 2-(chloroethoxy)methylphosphonates. These precursors are created by treating trialkyl phosphites with 2-(chloroethoxy)methyl chloride. The subsequent reaction of this precursor with adenine (B156593) in the presence of a base yields the PMEA diester, which can then be dealkylated to form PMEA.

Alternative synthetic routes have also been developed. One such method involves the reaction of adenine with dialkyl 2-hydroxyethylphosphonate under Mitsunobu conditions. Other approaches include:

The reaction of dialkyl tosyloxymethylphosphonate with 9-(2-hydroxyethyl)adenine.

The reaction of a 9-(2-iodoethyl)adenine derivative with diethyl hydroxymethylphosphonate, which is advantageous due to the commercial availability of the phosphonate (B1237965) reactant.

Stereochemical Considerations in PMEA Synthesis and Analogues

While PMEA itself is an achiral molecule, the synthesis of its analogues often introduces chiral centers, making stereochemistry a critical consideration. For instance, the introduction of a methyl group on the phosphonate side chain, as in the case of tenofovir (B777) (PMPA), creates a chiral center. The stereoselective synthesis of such analogues is crucial as different stereoisomers can exhibit vastly different biological activities and toxicities.

The synthesis of stereochemically pure oligonucleotides containing 2'-O-(2-methoxyethyl)-phosphorothioate (PS-MOE) linkages highlights the importance of stereocontrol. This is achieved using new chiral oxazaphospholidine-containing nucleosides, demonstrating that precise control over stereochemistry can significantly impact the properties of the final compound, such as its binding affinity to RNA. While not directly related to PMEA, these methodologies for achieving stereoselectivity are relevant to the synthesis of chiral PMEA analogues.

Design and Synthesis of Prodrug Forms for Enhanced Intracellular Delivery

PMEA, in its parent form, is a dianionic molecule with poor cell membrane permeability, which limits its oral bioavailability and intracellular uptake. To overcome this, various prodrug strategies have been developed. Prodrugs are inactive or less active derivatives that are converted into the active drug within the body.

Bis(pivaloyloxymethyl) (bis(POM)) Prodrug Strategies

One of the most successful prodrug approaches for PMEA is the bis(pivaloyloxymethyl) or bis(POM) strategy. This involves masking the two acidic protons of the phosphonate group with pivaloyloxymethyl esters. The resulting prodrug, adefovir (B194249) dipivoxil (bis(POM)-PMEA), is more lipophilic and can more easily cross cell membranes.

The synthesis of bis(POM)-PMEA is achieved by acylating PMEA with chloromethyl pivalate. Once inside the cell, the bis(POM) groups are cleaved by cellular esterases to release the active PMEA. This strategy has been shown to significantly enhance the in vitro and in vivo efficacy of PMEA. Metabolic studies have indicated a more than 100-fold increase in cellular uptake for the bis(POM) derivative compared to the parent PMEA.

Table 1: Comparison of PMEA and its bis(POM) Prodrug

| Feature | 2-(Phosphonomethoxy)ethyladenine (PMEA) | Bis(pivaloyloxymethyl) PMEA (Adefovir Dipivoxil) |

| Chemical Nature | Dianionic phosphonic acid | Lipophilic diester |

| Cell Permeability | Low | High |

| Oral Bioavailability | Low | Significantly Increased |

| Intracellular Conversion | Not applicable | Cleaved by esterases to release PMEA |

| Antiviral Potency | Active | Significantly enhanced in vitro potency |

Other Esterase-Cleavable Prodrug Approaches (e.g., POC, ODOL, Amino Acid Esters)

Building on the success of the bis(POM) approach, other esterase-cleavable prodrugs have been investigated to further optimize delivery and efficacy. These include:

Isopropyloxycarbonyloxymethyl (POC) and 5-methyl-2-oxo-1,3-dioxol-4-en-ylmethyl (ODOL) esters: These are alternative ester groups used to mask the phosphonate moiety, functioning similarly to the POM group by improving lipophilicity and cell penetration.

Amino Acid Esters: Attaching amino acids to the PMEA molecule via an ester linkage is another strategy to enhance its properties. These prodrugs can be designed to be substrates for specific amino acid transporters, potentially leading to targeted delivery. The stability and cleavage of these prodrugs can be modulated by the choice of the amino acid. For example, studies on amino acid ester prodrugs of other nucleoside analogues have shown that they can be more stable than the parent drug and exhibit improved antiviral activity.

Chemically and Enzymatically Activated Prodrug Systems

More advanced prodrug strategies involve systems that are activated by specific chemical or enzymatic triggers within the body.

Chemically Activated Prodrugs: These prodrugs are designed to be stable under normal physiological conditions but are cleaved to release the active drug in response to a specific chemical environment, such as the reductive environment inside a cell.

Enzymatically Activated Prodrugs: This approach utilizes enzymes that are overexpressed in target cells or tissues to activate the prodrug. For example, a prodrug could be designed to be a substrate for an enzyme that is abundant in virus-infected cells, leading to a localized release of the active PMEA. This strategy offers the potential for highly specific drug targeting, thereby increasing efficacy and reducing off-target side effects.

Chemical Modifications for PMEA Analogues and Derivatives

Beyond prodrugs, direct chemical modifications of the PMEA structure have been explored to create analogues with improved activity or a different biological profile. These modifications often focus on the purine base or the acyclic side chain.

A significant breakthrough in this area was the N6-substitution of the 6-amino group in 2,6-diamino-9-[2-(phosphonomethoxy)ethyl]purine (PMEDAP), a close analogue of PMEA. This led to the discovery of numerous compounds with potent biological activity. One such derivative, the cyclopropyl (B3062369) derivative cPrPMEDAP, was found to have antiproliferative effects similar to another PMEA analogue, PMEG, but with substantially reduced toxicity in vivo. cPrPMEDAP acts as an intracellular prodrug of PMEG, demonstrating how chemical modification can be combined with a prodrug strategy.

Molecular and Cellular Mechanisms of Action of 2 Phosphonomethoxy Ethyladenine

Intracellular Metabolism and Phosphorylation of PMEA to its Active Metabolite (PMEApp)

Upon entering a cell, PMEA undergoes a two-step phosphorylation process to become PMEA diphosphate (B83284) (PMEApp), the metabolite responsible for its antiviral effects. nih.govnih.gov The uptake of PMEA and its subsequent conversion to its monophosphate (PMEAp) and diphosphate (PMEApp) metabolites are dose-dependent processes. nih.gov

The initial phosphorylation of PMEA to PMEAp is a critical step in its activation. Several cellular kinases have been implicated in this process. Notably, 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase can directly convert PMEA to PMEApp. nih.gov This enzyme typically synthesizes PRPP from ribose 5-phosphate and ATP. nih.govencyclopedia.pubwikipedia.orgnih.gov However, it exhibits the capability to phosphorylate PMEA, albeit with a relatively high Michaelis constant (Km) of 1.47 mM and a maximal velocity (Vmax) that is 150-fold lower than that for its natural substrate, AMP. nih.gov

While adenylate kinases are crucial for maintaining cellular energy homeostasis by catalyzing the interconversion of adenine (B156593) nucleotides, they are reportedly unable to phosphorylate PMEA. nih.govnih.govnih.gov In contrast, AMP kinases, which act as cellular energy sensors, are activated by rising AMP levels and play a central role in regulating cellular metabolism and growth. nih.govresearchgate.netnih.govfrontiersin.org Their direct involvement in the initial phosphorylation of PMEA is a key area of investigation. The process of phosphorylation, catalyzed by kinases, involves the transfer of a phosphate (B84403) group from ATP to a substrate, a fundamental mechanism for signal transduction in cells. youtube.com

Following the initial phosphorylation, the resulting PMEA monophosphate (PMEAp) is further phosphorylated to the active diphosphate form, PMEApp. This second phosphorylation step is catalyzed by nucleoside diphosphate kinase (NDPK). nih.govnih.gov NDPK is an enzyme responsible for transferring the terminal phosphate group from a nucleoside triphosphate to a nucleoside diphosphate, thereby playing a crucial role in maintaining the cellular pool of nucleoside triphosphates. nih.gov While NDPK facilitates the formation of PMEApp, it has also been observed to dephosphorylate PMEApp back to PMEAp, although to a much lesser extent than the dephosphorylation of ATP. nih.gov

The active metabolite, PMEApp, exhibits a remarkably long intracellular half-life, estimated to be between 16 and 18 hours. nih.gov This prolonged persistence within the cell contributes significantly to the sustained antiviral activity of PMEA. The accumulation of a substance within a cell to a concentration higher than that of the extracellular environment is an active process that requires energy. nih.gov This principle applies to the intracellular retention of PMEApp, which allows for prolonged engagement with its viral targets. The long half-life of active metabolites is a desirable characteristic for antiviral agents, as exemplified by compounds like islatravir, whose triphosphate form also has a long intracellular half-life, supporting less frequent dosing. researchgate.netnih.gov

Table 1: Key Enzymes in PMEA Metabolism

| Enzyme | Role in PMEA Metabolism | Natural Cellular Function | Reference |

| 5-Phosphoribosyl-1-Pyrophosphate (PRPP) Synthetase | Directly converts PMEA to PMEApp | Synthesizes PRPP for nucleotide and amino acid biosynthesis | nih.govnih.govencyclopedia.pub |

| Adenylate Kinase | Unable to phosphorylate PMEA | Interconverts adenine nucleotides (AMP, ADP, ATP) | nih.govnih.gov |

| Nucleoside Diphosphate Kinase (NDPK) | Phosphorylates PMEAp to PMEApp | Transfers phosphate groups between nucleoside diphosphates and triphosphates | nih.govnih.gov |

Interaction with Viral Polymerases and Reverse Transcriptases

The antiviral efficacy of PMEApp stems from its ability to interact with and inhibit viral polymerases, particularly reverse transcriptases. nih.govnih.govnih.govcsic.es These enzymes are essential for the replication of viral genomes. nih.govyoutube.com

PMEApp acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for binding to viral reverse transcriptase. nih.gov This means that PMEApp and dATP compete for the same active site on the enzyme. The affinity of PMEApp for human immunodeficiency virus (HIV) reverse transcriptase is significantly higher than that for the host cell's DNA polymerase alpha, which accounts for its selective antiviral activity. nih.gov The Ki/Km ratio, a measure of the inhibitor's binding affinity relative to the substrate, is 0.01 for HIV reverse transcriptase and 0.60 for cellular DNA polymerase alpha, highlighting this selectivity. nih.gov

Beyond competitive inhibition, PMEApp can be incorporated into the growing viral DNA chain by the viral polymerase. nih.govnih.govmdpi.commdpi.com Because PMEA lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, its incorporation results in the termination of DNA chain elongation. nih.govmdpi.com This mechanism of action as a DNA chain terminator is a key feature of its potent antiretroviral activity. nih.govyoutube.com The incorporated PMEA can be excised from the 3'-end of the DNA by the 3'-5' exonuclease activity associated with some DNA polymerases, but this occurs at a much lower rate than the excision of a natural dAMP residue. nih.gov

Table 2: Interaction of PMEApp with Polymerases

| Feature | Description | Reference |

| Target Enzyme | Viral Polymerases and Reverse Transcriptases | nih.govnih.gov |

| Mechanism of Inhibition | Competitive inhibition with dATP; DNA chain termination upon incorporation | nih.gov |

| Selectivity | Higher affinity for HIV reverse transcriptase than for cellular DNA polymerase alpha | nih.gov |

| Incorporation | Acts as an alternative substrate to dATP and is incorporated into the nascent viral DNA strand | nih.govnih.gov |

| Effect of Incorporation | Prevents further elongation of the DNA chain due to the lack of a 3'-hydroxyl group | nih.govmdpi.com |

DNA Chain Termination and Replication Inhibition

Adefovir (B194249) diphosphate acts as a potent inhibitor of viral DNA polymerases, particularly the reverse transcriptase of viruses like hepatitis B virus (HBV) and human immunodeficiency virus (HIV). drugbank.comnih.govpharmgkb.org The primary mechanism of inhibition is through competitive binding with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the viral polymerase. patsnap.compharmgkb.org

Once incorporated into the growing viral DNA chain, adefovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. youtube.com This structural feature leads to the immediate termination of DNA chain elongation, effectively halting the replication of the viral genome. patsnap.compharmgkb.org The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is approximately 0.1 µM, indicating a strong inhibitory effect. drugbank.comyoutube.com

The process of DNA chain termination by adefovir can be summarized in the following steps:

Cellular kinases phosphorylate adefovir to its active diphosphate form. pediatriconcall.com

Adefovir diphosphate competes with dATP for the viral DNA polymerase active site. patsnap.com

Incorporation of adefovir diphosphate into the viral DNA strand. pharmgkb.org

The absence of a 3'-hydroxyl group prevents further DNA elongation, causing chain termination. youtube.com

While adefovir is a potent inhibitor of viral polymerases, its affinity for human DNA polymerases is significantly lower, which contributes to its selective antiviral activity. drugbank.comnih.gov

Molecular Basis of Broad-Spectrum Antiviral Activity against DNA Viruses and Retroviruses

The broad-spectrum antiviral activity of 2-(Phosphonomethoxy)ethyladenine is a direct consequence of its fundamental mechanism of action targeting viral DNA synthesis. This activity extends to a variety of DNA viruses and retroviruses due to the conserved nature of the DNA polymerization process they employ for replication.

DNA Viruses: PMEA has demonstrated activity against a range of DNA viruses, including hepadnaviruses (like HBV) and herpesviruses. nih.gov The reliance of these viruses on their own DNA polymerases for genome replication makes them susceptible to chain-terminating nucleotide analogs like adefovir.

Retroviruses: Retroviruses, such as HIV, utilize a unique enzyme called reverse transcriptase to convert their RNA genome into DNA, which is then integrated into the host cell's genome. nih.gov Adefovir diphosphate effectively inhibits this reverse transcriptase, preventing the formation of viral DNA and thereby blocking the retroviral life cycle. nih.govnih.gov

The versatility of adefovir's antiviral action is rooted in its ability to be recognized and incorporated by various viral polymerases, leading to the same outcome: premature termination of the growing DNA chain. researchgate.net

Interaction with Host Cellular Enzymes and Potential Off-Target Effects at the Molecular Level

While 2-(Phosphonomethoxy)ethyladenine exhibits a preferential affinity for viral polymerases, it is not entirely without interaction with host cellular enzymes. The initial activation of adefovir to its diphosphate form is dependent on host cellular kinases. pediatriconcall.compharmgkb.org This necessary interaction highlights the drug's reliance on the host cell's metabolic machinery.

However, these interactions can also lead to potential off-target effects. Adefovir diphosphate is a weak inhibitor of human DNA polymerases α and γ, with Ki values of 1.18 µM and 0.97 µM, respectively. drugbank.comyoutube.com This is significantly higher than its Ki for HBV DNA polymerase (0.1 µM), indicating a much lower affinity for the human enzymes. drugbank.com

Studies have examined the incorporation of adefovir into the DNA of host cells by replicative DNA polymerases such as pol α, δ, and ε. nih.govnih.gov The efficiency of incorporation is relatively low compared to the natural nucleotide dATP. nih.gov Furthermore, the 3'-5' exonuclease activity associated with some cellular DNA polymerases can excise the incorporated adefovir from the DNA chain, albeit at a slower rate than the removal of a natural nucleotide. nih.gov These findings suggest a molecular basis for the compound's relatively low cytotoxicity.

It is important to note that chronic administration and potential accumulation in tissues, such as the kidney, could lead to off-target effects due to prolonged interaction with cellular enzymes and transport proteins. pharmgkb.org

Cellular Disposition and Pharmacological Aspects of 2 Phosphonomethoxy Ethyladenine Focus on in Vitro and Preclinical Cellular/animal Mechanisms, Not Human Clinical Pk

Cellular Uptake Mechanisms of PMEA and its Prodrugs

The entry of 2-(Phosphonomethoxy)ethyladenine (PMEA) and its prodrugs into cells is a critical first step for its antiviral activity. This process involves multiple pathways, including transport facilitated by cellular proteins and endocytosis-like mechanisms.

Protein-Mediated Transport

While PMEA itself does not utilize nucleoside transport systems, its uptake is not a simple diffusion process. nih.gov Evidence suggests the involvement of specific, yet not fully characterized, protein-mediated pathways. The uptake process is structure-specific, as it can be inhibited by PMEA itself but not by structurally similar compounds. nih.gov The transport of PMEA and its analogs can be influenced by organic anion transporters (OATs), which are known to be inhibited by substances like probenecid. nih.govpharmgkb.org This suggests that OATs, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), play a role in the cellular uptake of PMEA, especially in tissues like the kidneys and liver where these transporters are abundant. nih.govpharmgkb.org

The use of prodrugs, such as adefovir (B194249) dipivoxil, significantly alters the uptake mechanism. These prodrugs are designed to be more lipophilic, enhancing their ability to cross cell membranes. nih.gov However, their uptake is not solely dependent on passive diffusion. Transporters like the human peptide transporter 1 (hPEPT1) have been shown to mediate the intestinal absorption of some nucleotide analog prodrugs. mdpi.com Furthermore, liver-targeted prodrugs of PMEA have been developed to utilize specific transporters and enzymes present in liver cells, thereby concentrating the drug in the target organ. researchgate.net

Endocytosis-like Processes

Studies have indicated that the cellular uptake of PMEA exhibits characteristics consistent with an endocytosis-like process. nih.gov This is suggested by the slow kinetics and temperature-dependence of its permeation into cells. nih.gov Endocytosis is a fundamental cellular process for internalizing extracellular material through the formation of membrane-bound vesicles. researchgate.netnih.gov While the precise endocytic pathway involved in PMEA uptake is not fully elucidated, the involvement of such a mechanism provides an alternative route for cellular entry, bypassing the need for a specific solute carrier transporter for the parent compound. The elastic properties of nanoparticles have been shown to influence their cellular uptake, suggesting that the physical properties of drug formulations could also play a role in endocytic entry. aps.org

Intracellular Pharmacokinetics and Distribution of PMEA and its Metabolites

Once inside the cell, PMEA undergoes metabolic activation and distributes within various cellular compartments. The intracellular concentration of PMEA and its phosphorylated metabolites is a key determinant of its antiviral efficacy.

Following uptake, PMEA is phosphorylated by cellular kinases to its active diphosphate (B83284) form, PMEA diphosphate (PMEApp). patsnap.comscialert.net The diphosphate derivative is the major metabolite formed in cells. nih.gov Studies in hepatic cell lines and primary human hepatocytes have shown that PMEA is efficiently converted to PMEApp. nih.gov In these cells, PMEApp and the monophosphate form (PMEAp) are the only detectable metabolites. nih.gov

The distribution of PMEA and its metabolites is not uniform across all cell types. For instance, in the liver, PMEA is predominantly taken up by parenchymal cells. nih.gov The intracellular concentrations of PMEApp can vary between different cell lines, which may not always correlate directly with the cytotoxic effects of the drug. nih.gov The accumulation of PMEA metabolites is a crucial factor, with higher levels of the active diphosphate form leading to more potent inhibition of viral replication. nih.gov

Intracellular Stability and Dephosphorylation Pathways of PMEApp

The persistence of the active form of PMEA within the cell is a critical factor for its sustained antiviral effect. The intracellular half-life of PMEApp is a key parameter in this regard.

Studies have demonstrated that PMEApp has a long intracellular half-life in hepatic cells. nih.gov In Hep G2 cells and primary human hepatocytes, the half-life of PMEApp was found to be approximately 33 to 48 hours. nih.gov However, a significantly shorter half-life of around 10 hours was observed in Huh-7 cells, a difference that was attributed to transport-dependent egress of the metabolite. nih.gov This suggests that cellular efflux mechanisms can influence the intracellular retention of the active drug.

The process of dephosphorylation, which converts the active PMEApp back to its less active forms, is a key pathway for the inactivation and elimination of the drug from the cell. This process is catalyzed by cellular phosphatases. nih.gov While the specific phosphatases responsible for PMEApp dephosphorylation are not fully detailed in the provided context, the dephosphorylation of phosphorylated proteins is a common cellular mechanism involving enzymes like protein tyrosine phosphatases and dual-specificity phosphatases. nih.govnih.gov The balance between phosphorylation by kinases and dephosphorylation by phosphatases ultimately determines the intracellular concentration and lifespan of the active PMEApp.

Influence of Prodrugs on PMEA's Cellular Bioavailability and Metabolism

The development of prodrugs has been a crucial strategy to overcome the low oral bioavailability of PMEA. nih.gov These modified versions of the parent drug are designed to enhance absorption and cellular uptake, leading to higher intracellular concentrations of the active compound. mdpi.comresearchgate.netresearchgate.netnih.gov

Prodrugs like adefovir dipivoxil are ester derivatives that are rapidly cleaved by cellular esterases, primarily in the intestine and liver, to release the parent PMEA. patsnap.comnih.govnih.gov This conversion process significantly increases the amount of PMEA that becomes available to the target cells. nih.gov For example, the oral bioavailability of PMEA from bis-(pivaloyloxymethyl) PMEA (adefovir dipivoxil) in rats was found to be 38.2%, a substantial improvement over the parent compound. nih.gov

Different prodrug strategies can lead to varied metabolic pathways and efficiencies. For instance, while bis-POM PMEA primarily metabolizes to PMEA, other prodrugs like bis-(phenyl) PMEA can yield additional metabolites, some of which may be formed through oxidation by cytochrome P450 enzymes. nih.gov Liver-targeted prodrugs, such as those utilizing the HepDirect™ technology, are designed to be activated by specific enzymes like CYP3A4, which are abundant in the liver. researchgate.net This targeted activation aims to increase the concentration of PMEA in the liver while minimizing exposure in other tissues, potentially reducing side effects. researchgate.net The use of prodrugs effectively enhances the cellular bioavailability and subsequent metabolism of PMEA to its active form, which is fundamental to its therapeutic action. patsnap.comnih.gov

Mechanisms of Viral Resistance to 2 Phosphonomethoxy Ethyladenine

Identification of Resistance-Associated Mutations in Viral Polymerases/Reverse Transcriptases

Genotypic analyses of HBV from patients experiencing virologic breakthrough during adefovir (B194249) therapy have identified key mutations in the reverse transcriptase (rt) domain of the viral polymerase. The two primary resistance-associated mutations are rtA181V/T (a substitution of alanine (B10760859) at codon 181 with valine or threonine) and rtN236T (a substitution of asparagine at codon 236 with threonine). xiahepublishing.comnih.govnatap.org

The rtA181V/T and rtN236T mutations are the most frequently reported and well-characterized substitutions conferring adefovir resistance. bmj.comnih.gov The incidence of these mutations is notably higher in patients with pre-existing lamivudine (B182088) resistance who are switched to adefovir monotherapy, compared to treatment-naïve patients. bmj.comnih.gov For instance, in lamivudine-resistant patients, the cumulative incidence of genotypic adefovir resistance can reach 6.4% by the first year and 25.4% by the second year of treatment. bmj.comnih.gov

In addition to these primary mutations, other substitutions in the HBV polymerase have been reported to decrease sensitivity to adefovir, although their clinical significance is sometimes less clear. xiahepublishing.comnih.gov

| Mutation | Location in Polymerase | Significance | References |

| rtA181V/T | Domain C | Primary resistance mutation | xiahepublishing.comnih.govnatap.org |

| rtN236T | Domain D | Primary resistance mutation | nih.govnatap.orgnih.gov |

| rtV84M | Domain A | Associated with reduced sensitivity | xiahepublishing.comnih.gov |

| rtS85A | Domain A | Associated with reduced sensitivity | xiahepublishing.comnih.gov |

| rtV214A | Domain D | Associated with reduced sensitivity | xiahepublishing.comnih.gov |

| rtQ215S | Domain D | Associated with reduced sensitivity | xiahepublishing.comnih.gov |

| rtP237H | Domain D | Associated with reduced sensitivity | xiahepublishing.comnih.gov |

| rtN238T/D | Domain D | Associated with reduced sensitivity | xiahepublishing.comnih.gov |

| rtI233V | Domain D | Associated with reduced sensitivity | xiahepublishing.com |

Molecular Basis of Resistance Phenotypes

The molecular mechanisms underlying adefovir resistance primarily involve alterations in the HBV DNA polymerase that reduce the drug's inhibitory activity. Adefovir, in its active diphosphorylated form, acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and causes chain termination upon incorporation into the viral DNA. xiahepublishing.com

Resistance mutations are thought to confer a structural change in the polymerase's active site. This change can lead to a decreased binding affinity for adefovir diphosphate (B83284), thereby reducing its ability to compete with dATP. For example, the rtN236T mutation has been suggested to favor the binding of the natural substrate dATP over the drug. natap.org Phenotypic testing has confirmed that the rtN236T mutation causes a marked reduction in susceptibility to adefovir. nih.gov Similarly, the rtA181V and rtN236T mutations result in a 2.5 to 13.8-fold reduced susceptibility to adefovir in vitro. natap.org

These mutations can also impact the polymerase's enzymatic function, sometimes leading to impaired viral replication capacity. However, compensatory mutations can arise elsewhere in the polymerase gene, which may restore viral fitness without reversing the drug resistance phenotype. nih.gov

Strategies to Overcome Viral Resistance

The management of adefovir resistance focuses on preventing its emergence and effectively treating it once it develops. The primary strategies involve the use of combination therapies and switching to alternative antiviral agents with a different resistance profile.

Combination Therapy: Combining adefovir with a nucleoside analogue from the outset, particularly in high-risk patients such as those with pre-existing lamivudine resistance, is a key strategy. Adding a second drug with a different resistance profile can suppress viral replication more profoundly and reduce the likelihood of selecting for resistant mutants. natap.orgnih.gov Studies have shown that "add-on" therapy (adding adefovir to ongoing lamivudine treatment in lamivudine-resistant patients) results in significantly lower rates of adefovir resistance compared to switching to adefovir monotherapy. nih.gov The combination of adefovir with entecavir (B133710) has also been shown to be effective in difficult-to-treat lamivudine-resistant patients. nih.gov In vitro studies have demonstrated that combining adefovir with other nucleoside/nucleotide analogues like lamivudine, entecavir, and tenofovir (B777) results in additive to synergistic antiviral effects. nih.gov

Switching Therapy: For patients who develop confirmed adefovir resistance, switching to a more potent antiviral agent with a high genetic barrier to resistance is the recommended approach. nih.gov

Tenofovir: Tenofovir is a preferred rescue therapy for patients with adefovir resistance due to its high potency and distinct resistance profile. nih.govnih.gov

Entecavir: Entecavir is also an effective option for managing adefovir resistance. nih.govnih.gov

Novel Analogues and Future Directions: The continuous challenge of antiviral resistance drives the development of new drugs and therapeutic strategies. frontiersin.org Research into novel nucleoside/nucleotide analogues with higher potency and a more robust resistance profile is ongoing. Furthermore, strategies that target different aspects of the viral life cycle or modulate the host immune response are being explored to provide more durable treatment options and overcome the limitations imposed by resistance. nih.gov

Structure Activity Relationship Sar Studies and Analogue Development Based on 2 Phosphonomethoxy Ethyladenine

Systematic Chemical Modifications of the Adenine (B156593) Nucleobase Moiety

Modifications to the adenine purine (B94841) ring of adefovir (B194249) have been systematically explored to understand the structural requirements for antiviral activity. Research has shown that the integrity of the adenine base is crucial, yet certain substitutions are tolerated and can even modulate activity.

Key findings from these studies include:

Substitutions at the C-2 position: Introducing small substituents at the C-2 position of the adenine ring has been a significant area of investigation. For instance, the addition of an amino group (NH2) to form 2,6-diamino-9-[2-(phosphonomethoxy)ethyl]purine (PMEDAP) results in a compound with a distinct activity profile. frontiersin.org While PMEA is primarily active against herpesviruses and hepatitis B virus (HBV), PMEDAP shows potent cytostatic activity. frontiersin.org Further modifications at the C-2 position with groups like halogens (e.g., Cl) or methylthio (MeS) have also been explored, leading to varied effects on antiviral potency. researchgate.net

Substitutions at the N-6 position: The amino group at the N-6 position is critical for activity, as it mimics the natural nucleoside deoxyadenosine (B7792050). Modifications at this position are generally detrimental to antiviral efficacy. However, a notable exception is the N6-cyclopropyl substitution on PMEDAP (cPrPMEDAP), which was found to act as an intracellular prodrug of 9-[(2-phosphonomethoxy)ethyl]guanine (PMEG), demonstrating substantially reduced toxicity compared to PMEG itself. nih.gov

Other Ring Modifications: Replacement of the purine ring with other heterocyclic systems has been investigated. For example, analogues with a 5-azacytosine (B16484) base have been synthesized and shown to possess potent and selective activity against a range of DNA viruses, in some cases exceeding the activity of the parent compounds. nih.gov

| Modification Site | Substituent | Resulting Compound | Impact on Activity |

| C-2 | Amino (NH₂) | PMEDAP | Potent cytostatic activity. frontiersin.org |

| C-2 | Chloro (Cl) | 2-Chloro-PMEA | Antiviral activity is modulated. researchgate.net |

| C-2 | Methylthio (MeS) | 2-Methylthio-PMEA | Antiviral activity is modulated. researchgate.net |

| N-6 (on PMEDAP) | Cyclopropyl (B3062369) | cPrPMEDAP | Acts as an intracellular prodrug of PMEG with reduced toxicity. nih.gov |

| Nucleobase | 5-Azacytosine | HPMP-5-azaC | Potent and selective activity against various DNA viruses. nih.gov |

Alterations to the Phosphonomethoxyethyl Linker and their Functional Consequences

The acyclic phosphonomethoxyethyl linker is a defining feature of adefovir, providing a stable isosteric mimic of a nucleotide's phosphate (B84403) group. cardiff.ac.uk This linker is resistant to cleavage by phosphatases, which is a significant advantage over traditional nucleotide analogues. cardiff.ac.uk Alterations to this side chain have been explored to improve biological activity and target interaction.

Chain Length and Branching: The length and branching of the ether linkage are critical. The ethyl (two-carbon) linker in adefovir is optimal for its specific antiviral targets. Introducing a methyl group on the carbon adjacent to the phosphonate (B1237965) group, as seen in tenofovir (B777) ((R)-PMPA), dramatically shifts the antiviral spectrum, conferring potent activity against HIV. researchgate.netnih.gov This highlights the sensitivity of viral polymerases to the precise geometry of the side chain.

Introduction of Functional Groups: Adding hydroxyl groups to the side chain, as in (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine ((S)-HPMPA), results in compounds with a broad spectrum of activity against DNA viruses. nih.gov

Cyclic Constraints: Incorporating cyclic structures into the side chain has also been investigated. For instance, besifovir, which features a cyclopropyl group in the ethyl linker, is an analogue under investigation for HBV treatment. frontiersin.org

The structure of the linker directly influences the compound's interaction with cellular kinases, which must phosphorylate it to the active diphosphate (B83284) form, and with the target viral DNA polymerase. drugbank.comrxlist.com

Stereochemical Modifications and Enantiomeric Activity

For acyclic nucleoside phosphonates that have a chiral center, such as tenofovir, stereochemistry is a critical determinant of antiviral activity. While adefovir itself is achiral, the principles derived from its chiral analogues are fundamental to the field.

Chirality in the Side Chain: Tenofovir (PMPA) has a chiral center on the propyl side chain. The (R)-enantiomer is the biologically active form, exhibiting potent anti-HIV activity. The (S)-enantiomer is significantly less active. This stereoselectivity is a result of the specific interactions required for phosphorylation by cellular kinases and for binding to the active site of the viral reverse transcriptase.

Design Principles for Enhanced Antiviral Potency and Selectivity

Decades of SAR studies on adefovir and its analogues have established key principles for designing more effective antiviral agents. nih.govmdpi.com

Mimicking the Natural Substrate: The core principle is to design a molecule that effectively mimics a natural deoxyadenosine nucleotide. The acyclic phosphonate moiety serves as a stable phosphate mimic, and the adenine base provides the necessary recognition element for viral polymerases. nih.gov

Optimizing Kinase Recognition: The analogue must be an efficient substrate for cellular kinases to be converted into its active diphosphate form. The structure of the acyclic linker is paramount for this recognition. drugbank.comrxlist.com

Enhancing Viral Polymerase Inhibition: The ultimate goal is to achieve potent and selective inhibition of the viral DNA polymerase over host cell DNA polymerases. rxlist.com Subtle structural changes, such as the methyl group in tenofovir, can dramatically increase affinity for the viral enzyme and lead to effective chain termination after incorporation into the viral DNA. drugbank.comrxlist.com

Improving Cellular Uptake: Since phosphonates are negatively charged at physiological pH and have poor cell permeability, a key design strategy involves creating neutral prodrugs that can cross the cell membrane more efficiently before being converted to the active compound intracellularly. nih.gov

Targeted Delivery: More advanced strategies aim for tissue-specific delivery. For example, "HepDirect" prodrugs were designed to be activated by liver-specific enzymes, thereby concentrating the active drug in the liver, the primary site of HBV replication, and reducing systemic exposure. frontiersin.orgnih.gov

Development of Phosphonate Prodrugs for Improved Intracellular Bioavailability and Target Delivery

Adefovir itself has limited oral bioavailability due to the negatively charged phosphonate group. nih.gov To overcome this, extensive research has focused on developing prodrugs, which are inactive precursors that are metabolized in the body to release the active drug. cardiff.ac.uk This approach masks the charged phosphonate group with lipophilic moieties, improving absorption and cellular penetration. cardiff.ac.ukmdpi.com

Acyloxyalkyl Esters: This is one of the most successful prodrug strategies. nih.gov

Bis(pivaloyloxymethyl) PMEA (Adefovir Dipivoxil): This is the marketed prodrug of adefovir. frontiersin.orgnih.gov The two pivaloyloxymethyl (POM) groups mask the phosphonate, creating a more lipophilic molecule that can be orally administered. nih.gov Inside the body, cellular esterases cleave the POM groups, releasing adefovir. nih.gov

Bis(isopropyloxycarbonyloxymethyl) (POC): This moiety is used in the prodrug of tenofovir (tenofovir disoproxil fumarate), demonstrating another successful application of the acyloxyalkyl ester strategy. cardiff.ac.ukacs.org

S-Acyl-2-thioethyl (SATE) Esters: These prodrugs offer an alternative to oxy-esters. Bis(SATE) derivatives of PMEA have shown enhanced antiviral activity compared to the parent compound. nih.gov Notably, the bis(tBu-SATE)PMEA derivative demonstrated greater stability in human gastric juice and serum compared to the bis(POM) prodrug, suggesting potential for improved in vivo performance. nih.gov

Phosphoramidates (ProTides): This approach involves masking the phosphonate with an amino acid ester and an aryl group. researchgate.net This strategy has been highly successful, notably with tenofovir alafenamide (TAF), a prodrug of tenofovir. drugbank.comwikipedia.org TAF is more stable in plasma and is efficiently hydrolyzed intracellularly, leading to higher concentrations of the active diphosphate in target cells compared to tenofovir disoproxil, and allowing for much lower dosing. drugbank.comyoutube.com

HepDirect Prodrugs: This strategy was specifically designed for liver targeting. frontiersin.orgnih.gov Pradefovir, a HepDirect prodrug of adefovir, is a cyclic 1-aryl-1,3-propanyl ester. frontiersin.org It is designed to be oxidatively cleaved by cytochrome P450 enzymes that are abundant in the liver, releasing the active drug at its primary site of action for treating HBV. frontiersin.orgnih.gov This approach was shown to achieve significantly higher concentrations of adefovir in the liver compared to adefovir dipivoxil. nih.gov

| Prodrug Strategy | Example Moiety/Compound | Mechanism of Action | Key Advantage |

| Acyloxyalkyl Ester | Adefovir Dipivoxil (bis-POM) | Enzymatic cleavage by esterases releases the active drug. nih.gov | Improved oral bioavailability by masking the charged phosphonate. frontiersin.org |

| Acyloxyalkyl Ester | Tenofovir Disoproxil (bis-POC) | Similar to POM, cleaved by esterases. cardiff.ac.ukacs.org | Successful application for the related compound tenofovir. cardiff.ac.uk |

| S-Acyl-2-thioethyl (SATE) Ester | bis(tBu-SATE)PMEA | Carboxyesterase-labile groups are cleaved to release PMEA. nih.gov | Increased chemical stability in gastric juice and serum compared to POM esters. nih.gov |

| Phosphoramidate (ProTide) | Tenofovir Alafenamide (TAF) | Intracellular hydrolysis by cathepsin A. youtube.com | High intracellular concentration in target cells with lower plasma exposure. drugbank.comyoutube.com |

| HepDirect | Pradefovir | Oxidative cleavage by liver-specific CYP3A4 enzymes. frontiersin.orgnih.gov | Targeted drug delivery to the liver, increasing efficacy and reducing systemic toxicity. frontiersin.orgnih.gov |

Preclinical Evaluation of 2 Phosphonomethoxy Ethyladenine S Efficacy in in Vitro and in Vivo Models Strictly Preclinical, Not Human Clinical

Antiviral Efficacy in Cell Culture Models

The initial screening of PMEA's antiviral activity was conducted in various cell culture systems. These in vitro models are essential for determining the intrinsic potency of a compound against specific viruses in a controlled environment.

PMEA has demonstrated significant inhibitory effects against a broad spectrum of viruses in different cell lines and primary cell cultures. For instance, its activity against human immunodeficiency virus (HIV) has been evaluated in human peripheral blood lymphocytes and other T-cell lines. nih.gov Similarly, its efficacy against hepadnaviruses, such as hepatitis B virus (HBV), has been tested in hepatoma cell lines that support viral replication. The compound has also shown activity against various herpesviruses and poxviruses in appropriate cell culture systems. nih.gov

It is important to note that while PMEA is a potent inhibitor of DNA viruses and retroviruses, it is not effective against RNA viruses like influenza A virus. nih.gov However, studies have shown that PMEA can still reduce mortality in mice infected with influenza A virus by enhancing the host's immune response. nih.gov

Methodologies for Assessing Antiviral Potency

Several standardized methodologies are employed to quantify the antiviral potency of PMEA in cell culture. These assays are critical for determining the concentration of the drug required to inhibit viral replication and for comparing its activity across different viruses and cell types.

One of the most common methods is the determination of the 50% effective concentration (EC50) . The EC50 represents the concentration of a drug that inhibits 50% of viral replication in a given assay. nih.gov This is often determined through various techniques, including:

Plaque Reduction Assays: This classic virological technique involves infecting a monolayer of cells and then overlaying them with a semi-solid medium containing different concentrations of the antiviral agent. nih.gov The number of plaques, or zones of cell death caused by the virus, is counted, and the EC50 is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to untreated controls. researchgate.net

Cytopathic Effect (CPE) Inhibition Assays: Many viruses cause visible damage to infected cells, a phenomenon known as the cytopathic effect. nih.govnih.gov In these assays, cells are infected with a virus in the presence of varying concentrations of the antiviral compound. nih.gov The EC50 is the concentration that protects 50% of the cells from the virus-induced CPE. nih.gov

Yield Reduction Assays: This method measures the amount of infectious virus produced by cells treated with different concentrations of the antiviral agent. The EC50 is the concentration that reduces the viral yield by 50%.

These assays provide quantitative data on the antiviral potency of PMEA, allowing for a systematic evaluation of its activity.

Evaluation of Efficacy in Animal Models of Viral Infection

Following promising in vitro results, the efficacy of PMEA has been extensively evaluated in various animal models of viral infection. These in vivo studies are essential for understanding the drug's activity in a whole organism, taking into account factors like metabolism, distribution, and the host immune response.

Murine and primate models have been particularly important in the preclinical development of PMEA. nih.gov For instance, mouse models have been used to assess its efficacy against infections like influenza A virus, where it was found to decrease mortality and reduce lung consolidation. nih.gov

Primate models, especially those involving simian immunodeficiency virus (SIV), a close relative of HIV, have been instrumental in demonstrating the potent antiretroviral activity of PMEA. nih.gov Studies in rhesus monkeys have shown that PMPA, a related compound, can prevent the establishment of SIV infection when administered before or shortly after virus exposure. nih.gov It is also effective against chronic SIV infection in cynomolgus monkeys. nih.gov

Establishment and Validation of Relevant Animal Models for Specific Viral Pathogens

The development and validation of appropriate animal models are critical for accurately predicting the potential efficacy of an antiviral drug in humans. nih.govresearchgate.net An ideal animal model should mimic the key aspects of the human disease, including the route of infection, viral pathogenesis, and the host immune response. nih.gov

For HIV, the SIV-infected macaque model is considered a gold standard for preclinical evaluation of antiretroviral drugs. nih.govnih.gov These models have been crucial for demonstrating the prophylactic and therapeutic potential of PMEA and its prodrugs. nih.gov

For other viruses, different animal models are employed. For example, woodchucks and ducks have been used as models for HBV infection. For poxviruses, organotypic "raft" cultures of epithelial cells provide a system that mimics the skin, the natural site of infection. nih.gov The validation of these models involves ensuring that the virological and pathological features of the infection in the animal resemble those seen in humans. researchgate.net

Pharmacodynamic Endpoints in Preclinical Animal Studies

Pharmacodynamic endpoints are measurable outcomes that indicate the effect of a drug on the body. In preclinical animal studies of PMEA, these endpoints are used to assess its antiviral efficacy and its impact on the host.

Key virological endpoints include:

Viral Load Reduction: A primary measure of antiviral efficacy is the reduction in the amount of virus in the blood or specific tissues. nih.gov For example, in SIV-infected monkeys, PMPA treatment led to a significant reduction in plasma SIV RNA levels. nih.gov Similarly, in influenza-infected mice, PMEA treatment substantially decreased the virus titer in lung homogenates. nih.gov

Survival Rate: In lethal infection models, an increase in the survival rate of treated animals compared to controls is a critical indicator of drug efficacy. nih.gov

Reduction in Pathological Markers: This can include measuring the reduction in lung weight and consolidation in influenza-infected mice or observing the inhibition of cytopathic effects in tissue cultures. nih.govnih.gov

In addition to virological markers, studies also assess the immune responses modulated by the drug. For example, PMEA has been shown to enhance natural killer cell activity in influenza-infected mice. nih.gov Other studies have investigated the ability of related compounds like PMPA to stimulate the production of chemokines and cytokines that can interfere with viral replication. nih.gov

Below is an interactive table summarizing key pharmacodynamic endpoints from preclinical animal studies of PMEA and related compounds.

Synergistic and Antagonistic Interactions with Other Antiviral Compounds in Preclinical Models

The combination of antiviral drugs is a common strategy to enhance efficacy, reduce the emergence of drug resistance, and decrease toxicity. Preclinical models are used to investigate the interactions between PMEA and other antiviral agents to identify potentially beneficial or detrimental combinations.

Studies have explored the combination of PMEA or its analogs with other antiretroviral drugs. For example, the combination of remdesivir (B604916) with certain other drugs has been shown to have synergistic effects against SARS-CoV-2 in cell models, while combinations with drugs like hydroxychloroquine (B89500) demonstrated strong antagonism. unc.edu While not directly involving PMEA, these studies highlight the importance of preclinical evaluation of drug combinations.

The potential for synergistic effects between PMEA's direct antiviral activity and its immunomodulatory effects has also been noted. nih.gov The enhancement of the immune system by PMEA could be additive or even synergistic with its direct inhibition of viral replication. nih.gov

Further research in preclinical models is essential to systematically evaluate the synergistic and antagonistic profiles of PMEA with a wide range of other antiviral compounds to inform the development of effective combination therapies. unc.edu

Q & A

Q. What are the established synthetic routes for PMEA and its prodrugs, and how can structural purity be ensured?

PMEA is synthesized via nucleophilic substitution using dialkyl 2-(chloroethoxy)methylphosphonates, followed by deprotection to yield the phosphonate group . For prodrugs like bis(L-amino acid) esters (e.g., adefovir dipivoxil), pivaloyloxymethyl (POM) groups are introduced to enhance oral bioavailability . Structural validation requires:

- HPLC with UV/fluorescence detection for purity assessment.

- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and functional groups .

Q. How are in vitro antiviral assays designed to evaluate PMEA’s activity against HBV or HIV?

- Cell-based assays : Use HBV-transfected HepG2 cells or HIV-infected MT-4 lymphocytes. Measure viral replication via quantitative PCR for viral DNA/RNA .

- EC50/CC50 determination : Dose-response curves assess potency (50% effective concentration, EC50) and cytotoxicity (50% cytotoxic concentration, CC50) .

Q. What analytical methods are critical for quantifying PMEA in biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated PMEA) ensures sensitivity and minimizes matrix effects .

- Sample preparation : Plasma or tissue homogenates are deproteinized with acetonitrile or solid-phase extraction (SPE) .

Advanced Research Questions

Q. How can prodrug design address PMEA’s poor oral bioavailability and tissue penetration?

- Esterification strategies : Incorporate lipophilic groups (e.g., POM, bis(L-amino acid) esters) to enhance intestinal absorption. Validate using Caco-2 cell permeability assays .

- In vivo pharmacokinetics : Compare prodrugs in dog or macaque models to assess hydrolysis rates and plasma exposure .

Q. What methodologies resolve contradictions in PMEA’s efficacy across preclinical models?

Q. How can resistance to PMEA be profiled mechanistically?

- Reverse genetics : Introduce mutations (e.g., HBV polymerase rtN236T) into viral clones and test PMEA susceptibility .

- Enzyme kinetics : Measure PMEA’s inhibition constant (Ki) against wild-type vs. mutant viral polymerases using radiolabeled substrate assays .

Q. What experimental designs evaluate PMEA’s synergy with other antivirals?

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism/antagonism in vitro .

- In vivo co-administration : Test PMEA with tenofovir in SIV-infected macaques, monitoring viral load reduction and toxicity .

Q. How does PMEA interact with cellular metabolic pathways?

Q. What statistical approaches validate PMEA’s efficacy in heterogeneous datasets?

Q. How is PMEA’s long-term toxicity assessed in preclinical models?

- Chronic dosing studies : Administer PMEA to rats for 6–12 months, monitoring renal function (serum creatinine, BUN) and histopathology .

- Mitochondrial toxicity assays : Measure oxygen consumption rate (OCR) in human proximal tubule cells using Seahorse XF analyzers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.